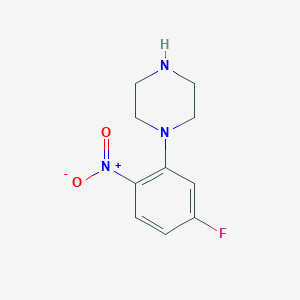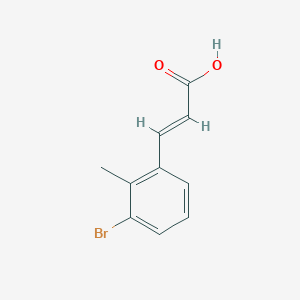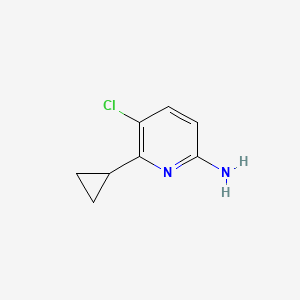
5-Chloro-6-cyclopropylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-cyclopropylpyridin-2-amine is a chemical compound with the molecular formula C8H9ClN2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-cyclopropylpyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-chloropyridine with cyclopropylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Cyclopropyl-substituted amines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-6-cyclopropylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-Chloro-6-cyclopropylpyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylpyridin-2-amine: Similar structure but lacks the chlorine atom.
6-Chloro-5-methylpyridin-2-amine: Similar structure with a methyl group instead of a cyclopropyl group.
Uniqueness
5-Chloro-6-cyclopropylpyridin-2-amine is unique due to the presence of both a chlorine atom and a cyclopropyl group. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
2411781-90-1 |
|---|---|
Molecular Formula |
C8H9ClN2 |
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-6-cyclopropylpyridin-2-amine |
InChI |
InChI=1S/C8H9ClN2/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11) |
InChI Key |
HXHSISMKADLOAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=CC(=N2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


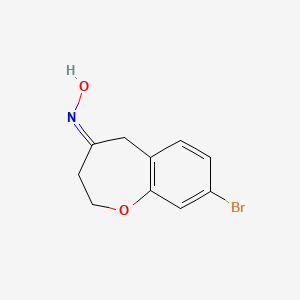
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)



![4-{[1-(Pentan-3-yl)-5-[(pyridin-4-yl)methyl]piperidin-3-yl]methyl}pyridine](/img/structure/B13528573.png)

![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)
![2-Fluoro-1-[2-(trifluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13528586.png)
![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)
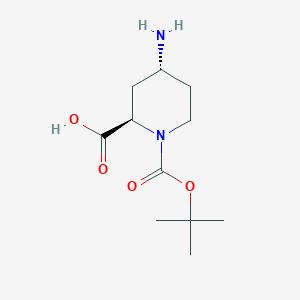
![rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
